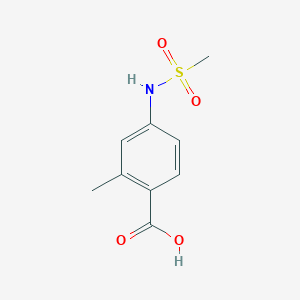

4-Methanesulfonamido-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methanesulfonamido)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMPSJKNYOITCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960324-76-9 | |

| Record name | 4-methanesulfonamido-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methanesulfonamido 2 Methylbenzoic Acid

Retrosynthetic Analysis of the 4-Methanesulfonamido-2-methylbenzoic Acid Scaffold

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, readily available starting materials. The primary disconnections involve the C-N bond of the sulfonamide and the functional groups on the aromatic ring.

One logical primary disconnection is the sulfonamide bond (C-S bond formation). This leads to 4-amino-2-methylbenzoic acid and methanesulfonyl chloride as key precursors. This is a common and reliable method for the formation of sulfonamides.

Further disconnection of 4-amino-2-methylbenzoic acid involves a functional group interconversion (FGI) of the amino group to a nitro group. This points to 2-methyl-4-nitrobenzoic acid as a precursor. The nitro group can be introduced via electrophilic aromatic substitution (nitration) on 2-methylbenzoic acid. Finally, 2-methylbenzoic acid can be traced back to o-xylene (B151617) or toluene (B28343) through oxidation of a methyl group. This retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): 4-Amino-2-methylbenzoic acid and Methanesulfonyl chloride

Disconnection 2 (Functional Group Interconversion): 2-Methyl-4-nitrobenzoic acid

Disconnection 3 (C-N bond): 2-Methylbenzoic acid and Nitrating agent

Disconnection 4 (C-C bond/Oxidation): o-Xylene or Toluene

This analysis reveals a plausible and practical synthetic route starting from simple aromatic hydrocarbons.

Exploration of Classical and Contemporary Synthetic Routes to the Core Structure

Building upon the retrosynthetic analysis, several classical and contemporary synthetic strategies can be employed to construct the this compound scaffold.

Strategies for ortho-Methylbenzoic Acid Functionalization

The starting material, 2-methylbenzoic acid, requires functionalization at the 4-position. A common and effective method is electrophilic aromatic substitution, specifically nitration. The methyl and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the activating effect of the methyl group generally directs the incoming electrophile to the para position.

A typical nitration procedure involves the use of a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Nitration | 2-Methylbenzoic acid | HNO₃, H₂SO₄ | 2-Methyl-4-nitrobenzoic acid | Moderate to Good | General Knowledge |

Following nitration, the nitro group is reduced to an amine. A variety of reducing agents can be used for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or other reducing agents like sodium dithionite. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. google.com

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Reduction | 2-Methyl-4-nitrobenzoic acid | H₂, Pd/C, solvent (e.g., ethanol (B145695) or methanol) | 4-Amino-2-methylbenzoic acid | >96% | google.com |

Approaches to Aromatic Sulfonamide Formation (Sulfonylation of Amines)

The final step in this classical route is the formation of the sulfonamide bond. This is typically achieved by reacting the synthesized 4-amino-2-methylbenzoic acid with methanesulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is required to neutralize the HCl generated during the reaction.

The choice of solvent is also crucial and can influence the reaction rate and yield. Common solvents include dichloromethane (B109758), chloroform, or pyridine itself.

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| 4-Amino-2-methylbenzoic acid, Methanesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane or Pyridine | Room temperature or gentle heating | This compound | Good to Excellent | General Knowledge |

Orthogonal Protecting Group Strategies in Synthesis

In the synthesis of this compound, both the carboxylic acid and the amino group are reactive. In certain synthetic strategies, particularly those involving multiple steps or sensitive reagents, it may be necessary to protect one or both of these functional groups. An orthogonal protecting group strategy is highly desirable, allowing for the selective removal of one protecting group in the presence of the other. wikipedia.orgiris-biotech.debiosynth.com

For the carboxylic acid, common protecting groups include methyl or ethyl esters, which can be introduced via Fischer esterification and removed by hydrolysis. Benzyl (B1604629) esters are also useful as they can be removed by hydrogenolysis, a condition that is often compatible with other functional groups. wikipedia.org

For the amino group, carbamate-based protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are frequently employed. The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis. google.com

An example of an orthogonal strategy would be to protect the carboxylic acid as a methyl ester and the amino group with a Boc group. The Boc group can be removed under acidic conditions without affecting the methyl ester, allowing for selective reaction at the amino group. Conversely, the methyl ester can be hydrolyzed under basic conditions while the Boc group remains intact.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality Example |

| Carboxylic Acid | Methyl Ester | Methanol (B129727), Acid catalyst | Base or Acid Hydrolysis | Can be removed in the presence of a Boc group. |

| Amino Group | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA) | Can be removed in the presence of a methyl ester. |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base labile groups. |

| Amino Group | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Not orthogonal to a benzyl ester. |

Development of Novel Synthetic Pathways

While classical methods provide reliable routes to the target molecule, there is a continuous drive to develop more efficient and environmentally friendly synthetic methodologies.

One-Pot Synthesis Approaches

One-pot syntheses are highly attractive as they reduce the number of work-up and purification steps, saving time, reagents, and solvents. A recently developed one-pot method for the synthesis of sulfonamides from aromatic carboxylic acids offers a novel and direct route to compounds like this compound. nih.govchemicalbook.comnih.gov

This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of the aromatic carboxylic acid, followed by in-situ amination. nih.govchemicalbook.com This approach would, in principle, allow for the direct conversion of a suitable benzoic acid precursor to the final sulfonamide product in a single reaction vessel. For the target molecule, this would involve starting with a precursor where the amino group is already present or is introduced in the one-pot sequence.

A potential one-pot strategy could involve the decarboxylative sulfonylation of 4-amino-2-methylbenzoic acid. However, the presence of the free amino group might interfere with the reaction. A more plausible approach would be to start from a different precursor or utilize a modified one-pot procedure that is compatible with the amino functionality.

A recent study demonstrated a copper-catalyzed one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation. nih.govchemicalbook.comacs.org This methodology could potentially be adapted for the synthesis of the target molecule, although the substrate scope with respect to the specific substitution pattern would need to be considered.

| Starting Material | Key Reagents | Reaction Type | Product | Potential Advantages | Reference |

| Aromatic Carboxylic Acid | Cu(I) or Cu(II) catalyst, SO₂, Chlorinating agent, Amine | Decarboxylative Sulfonylation/Amination | Aromatic Sulfonamide | One-pot, avoids pre-functionalization | nih.govchemicalbook.com |

Catalyst Development for Key Transformation Steps

The synthesis of substituted benzoic acids often involves several key transformations, such as oxidation and amidation, where catalyst development plays a crucial role. For analogous compounds, research has focused on enhancing the efficiency and selectivity of these steps.

One critical step is the oxidation of a methyl group on the benzene (B151609) ring to a carboxylic acid. In the synthesis of similar structures like 2-nitro-4-methylsulfonylbenzoic acid, a heterogeneous catalyst system of CuO/Al2O3 has been utilized in conjunction with hydrogen peroxide. asianpubs.org This approach is significant as it demonstrates the use of a solid-supported catalyst which can be recovered and potentially recycled, in a strong acid system. asianpubs.org

For the formation of precursors, various catalytic systems are employed. For instance, the synthesis of 4-acetyl-2-methylbenzoic acid, a potential precursor, can be achieved through different catalytic methods. One patented method involves the direct oxidation of 3,4-dimethylacetophenone using hydrogen peroxide with a dual catalyst system. google.com This system may consist of catalysts like rose bengal and sodium tungstate (B81510), which work in concert to improve the selectivity of the oxidation process. google.com Another approach for a related precursor involves a palladium-catalyzed Heck-type reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether, using palladium acetate (B1210297) as the catalyst. chemicalbook.com

The development of solid acid catalysts, such as zirconium supported on titanium, has also shown promise in esterification reactions of benzoic acid derivatives. mdpi.com These catalysts are noted for their high activity and potential for reuse, contributing to more sustainable synthetic processes. mdpi.com

Table 1: Examples of Catalysts in the Synthesis of Benzoic Acid Derivatives

| Precursor/Analog | Reaction Step | Catalyst System |

|---|---|---|

| 2-nitro-4-methylsulfonyl toluene | Oxidation to carboxylic acid | CuO/Al2O3 with H2O2 asianpubs.org |

| 3,4-dimethylacetophenone | Selective oxidation | Rose bengal and Sodium tungstate with H2O2 google.com |

| 4-bromo-2-methylbenzoic acid | Heck-type reaction | Palladium acetate chemicalbook.com |

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthetic design for complex organic molecules to minimize environmental impact and enhance safety.

A key principle is the use of environmentally benign reagents and solvents. Methanesulfonic acid (MSA) itself is considered a green acid catalyst. researchgate.net It is biodegradable, less corrosive than many traditional mineral acids, and does not evolve toxic gases, making it an attractive option for acid-catalyzed reactions. researchgate.netrsc.org Its high acidity and low toxicity profile have led to its use in various organic transformations, such as esterifications and alkylations. rsc.org

The choice of oxidizing agents is another critical aspect of green synthetic design. The use of hydrogen peroxide, as seen in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid and 4-acetyl-2-methylbenzoic acid, is preferable to traditional heavy metal oxidants (e.g., permanganate (B83412) or dichromate) because its only byproduct is water. asianpubs.orggoogle.com This significantly reduces the generation of hazardous waste.

Furthermore, process design that allows for the recycling of unreacted starting materials, as demonstrated in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, contributes to atom economy and reduces waste. asianpubs.org The development of reactions in aqueous media, potentially using surfactants to facilitate the reaction of hydrophobic organic compounds, represents another frontier in green synthesis. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical phase in chemical synthesis to ensure high yields, purity, and cost-effectiveness.

Solvent Effects and Reaction Kinetics

Table 2: Conceptual Influence of Solvent Polarity on Reaction Rates

| Solvent Polarity | Effect on Reactant Solubility | Effect on Polar Transition State | Potential Impact on Reaction Rate |

|---|---|---|---|

| High | May increase for polar reactants | Stabilization | Acceleration |

Temperature and Pressure Optimization

Temperature is a fundamental parameter in controlling reaction kinetics. In a study on a three-component reaction to synthesize a benzothiazole (B30560) derivative, carrying out the reaction under reflux conditions resulted in a 45% yield, whereas at room temperature, the yield was only 12%. researchgate.net This highlights the significant impact of elevated temperatures on accelerating reaction rates. However, temperature must be carefully controlled, as excessively high temperatures can lead to the formation of unwanted byproducts or degradation of the desired product. In the synthesis of 2-nitro-3-methylbenzoic acid, the reaction temperature was carefully controlled between -30 to -15 °C to achieve high selectivity. google.com

Pressure is typically optimized for reactions involving gaseous reactants or products. While many of the key steps in synthesizing substituted benzoic acids are conducted in the liquid phase at atmospheric pressure, certain transformations could potentially benefit from pressure optimization to enhance reaction rates or shift equilibria.

Stoichiometric Ratio Refinement

The molar ratio of reactants is a critical factor that influences reaction yield and the formation of byproducts. Fine-tuning the stoichiometry is essential to ensure the complete conversion of the limiting reagent and to minimize waste. In an optimization study, it was observed that using a larger amount of starting materials in a multi-component reaction led to a higher yield of 58%. researchgate.net This refinement prevents the use of a large excess of one reactant, which can complicate purification and increase costs. The optimal stoichiometric ratio is typically determined through a series of experiments where the relative amounts of reactants are systematically varied.

Purification and Isolation Techniques in Synthesis (e.g., Crystallization, Chromatography)

The final stages of synthesis involve the purification and isolation of the target compound to achieve the desired level of purity. For this compound, standard techniques such as crystallization and chromatography are employed.

Crystallization is a primary method for purifying solid organic compounds. This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. Benzoic acid and its derivatives are often purified by recrystallization from water, as they are typically much more soluble in hot water than in cold water. youtube.com The process involves dissolving the crude product in a minimum amount of a hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. youtube.com Upon cooling, the pure compound crystallizes out of the solution while the impurities remain dissolved. The crystals are then collected by filtration and dried. youtube.com Sometimes, a mixture of solvents, such as ethyl ether and petroleum ether, is used to achieve optimal crystallization. prepchem.com

Chromatography encompasses a range of techniques used for separating mixtures. For the purification of benzoic acid derivatives, column chromatography is often used to separate the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a powerful tool used for both the analysis and purification of these compounds. nih.gov It can be used to determine the purity of the final product with high accuracy and can also be employed on a preparative scale to isolate highly pure material. google.com

Comprehensive Spectroscopic and Structural Elucidation of 4 Methanesulfonamido 2 Methylbenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural assignment of 4-Methanesulfonamido-2-methylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl group on the benzene (B151609) ring, the methyl group of the methanesulfonamido moiety, the acidic proton of the carboxylic acid, and the proton on the sulfonamide nitrogen. The aromatic region would likely show a complex splitting pattern due to the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and sulfonamide groups and the electron-donating effect of the methyl group.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, this would be crucial for identifying adjacent protons on the aromatic ring. Cross-peaks would be expected between the protons at positions 3, 5, and 6 of the benzene ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). rsc.orgnih.govresearchgate.net This technique would definitively link each proton signal to its corresponding carbon signal. For instance, the signal for the methyl protons at position 2 would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular structure by showing correlations between protons and carbons that are two or three bonds apart (²J- and ³J-coupling). rsc.orgnih.govresearchgate.net For example, the protons of the methyl group at position 2 would be expected to show correlations to the aromatic carbons at positions 1, 2, and 3. Similarly, the proton of the sulfonamide (N-H) would likely show correlations to the sulfonamide carbon and the aromatic carbon at position 4.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| COOH | ~12-13 | ~170 | C1, C2 |

| C1 | - | ~135 | - |

| C2 | - | ~140 | - |

| C3 | ~7.8 (d) | ~120 | C1, C5 |

| C4 | - | ~138 | - |

| C5 | ~7.5 (dd) | ~118 | C3, C4, C6 |

| C6 | ~7.9 (d) | ~130 | C2, C4, C5 |

| CH₃ (on C2) | ~2.5 (s) | ~20 | C1, C2, C3, C6 |

| NH | ~10 (s) | - | C4, S=O |

| SO₂CH₃ | ~3.0 (s) | ~40 | S=O |

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental conditions. The multiplicity is indicated as (s) for singlet, (d) for doublet, and (dd) for doublet of doublets.

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, can provide valuable information about the electronic environment of nitrogen atoms. documentsdelivered.comresearchgate.net For this compound, a ¹⁵N NMR spectrum would show a single resonance for the sulfonamide nitrogen. The chemical shift of this nitrogen would be sensitive to solvent effects and hydrogen bonding. researchgate.net This data can be particularly useful in studies of intermolecular interactions.

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of this compound in solution. The rotation around the C-N bond of the sulfonamide and the C-C bond of the carboxylic acid group could be investigated by monitoring changes in the NMR spectra at different temperatures. For instance, hindered rotation around the C-N bond at low temperatures might lead to the observation of distinct conformers. Similarly, the orientation of the carboxylic acid group relative to the benzene ring could be studied. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

In a mass spectrometer, this compound would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Collision-induced dissociation (CID) of this precursor ion would lead to a series of fragment ions. The fragmentation pattern is predictable based on the functional groups present in the molecule.

A plausible fragmentation pathway for this compound would likely involve:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of a methyl radical from the sulfonamide group (-15 Da).

Cleavage of the S-N bond. researchgate.net

Loss of sulfur dioxide (-64 Da): A characteristic fragmentation of arylsulfonamides, often occurring through a rearrangement process. nih.govresearchgate.net

Loss of the entire methanesulfonyl group (-79 Da).

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group.

Predicted Fragmentation Data for this compound [M+H]⁺:

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 230.0481 | [C₉H₁₂NO₄S]⁺ | - |

| 212.0376 | [C₉H₁₀NO₃S]⁺ | H₂O |

| 184.0423 | [C₈H₁₀NO₂S]⁺ | CO₂ + H₂ |

| 166.0318 | [C₈H₈NO₂S]⁺ | SO₂ |

| 151.0504 | [C₈H₉NO₂]⁺ | SO₂CH₃ |

| 136.0395 | [C₈H₈O₂]⁺ | NHSO₂CH₃ |

HRMS allows for the observation of isotopic patterns. The presence of sulfur in this compound would result in a characteristic isotopic signature. The natural abundance of the ³⁴S isotope is approximately 4.21%. Therefore, the mass spectrum would show an [M+2]⁺ peak with an intensity of about 4.2% relative to the monoisotopic [M]⁺ peak, which would further confirm the elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for the identification of functional groups and the study of intermolecular interactions. The vibrational modes of this compound are determined by the collective motions of its atoms.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its primary functional groups: a carboxylic acid, a sulfonamide, a methyl group, and a substituted benzene ring.

Expected Vibrational Modes:

Carboxylic Acid Group (-COOH):

A broad O-H stretching band is anticipated in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form common in carboxylic acids in the solid state.

A strong C=O stretching vibration is expected around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-O stretching and O-H bending vibrations would likely appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Sulfonamide Group (-SO₂NH-):

Asymmetric and symmetric S=O stretching vibrations are expected to produce strong bands in the regions of 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

The N-H stretching vibration would likely be observed around 3300 cm⁻¹.

The S-N stretching vibration is expected in the 900 cm⁻¹ region.

Aromatic Ring and Methyl Group:

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

C-C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region.

C-H bending vibrations (in-plane and out-of-plane) would be present at lower wavenumbers.

The methyl C-H stretching and bending vibrations would also contribute to the spectra in their characteristic regions.

A hypothetical data table of expected key IR and Raman peaks is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 3300-2500 (broad) | Weak |

| C=O stretch | ~1700 (strong) | Moderate | |

| C-O stretch / O-H bend | 1440-1200 | Moderate | |

| Sulfonamide (-SO₂NH-) | N-H stretch | ~3300 | Moderate |

| S=O asymmetric stretch | 1350-1315 (strong) | Strong | |

| S=O symmetric stretch | 1160-1140 (strong) | Strong | |

| S-N stretch | ~900 | Moderate | |

| Aromatic Ring | C-H stretch | >3000 | Strong |

| C=C ring stretch | 1600-1450 | Strong | |

| Methyl Group (-CH₃) | C-H stretch | 2975-2850 | Moderate |

In the solid state, the carboxylic acid groups of benzoic acid derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. This interaction would be evident in the IR spectrum by the broad and red-shifted O-H stretching band and a potential shift in the C=O stretching frequency compared to the monomeric form.

Furthermore, the sulfonamide group, with its N-H proton donor and sulfonyl oxygen proton acceptors, is capable of forming N-H···O hydrogen bonds. These interactions would create a more complex three-dimensional hydrogen-bonding network, which would influence the positions and shapes of the N-H and S=O stretching bands. The presence and nature of these hydrogen bonds are crucial in determining the crystal packing.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no experimental crystal structure has been reported for this compound, predictions can be made about its likely solid-state features.

The crystal packing of this molecule would be dominated by a network of intermolecular hydrogen bonds. As mentioned, the carboxylic acid dimer is a highly probable motif. Additionally, the sulfonamide group would likely participate in N-H···O hydrogen bonding, potentially linking the carboxylic acid dimers into chains or sheets.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible functional groups and multiple hydrogen bonding sites. Given the rotational freedom around the C-C, C-N, and C-S single bonds, it is plausible that this compound could exhibit polymorphism. Different polymorphs would arise from variations in the hydrogen-bonding patterns and/or different molecular conformations adopted in the solid state.

Conformational analysis would focus on the torsion angles between the plane of the benzoic acid and the sulfonamide group. Steric hindrance from the ortho-methyl group could influence the preferred conformation, affecting how the molecules pack in the crystal.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene ring.

The primary electronic transitions would be π → π* transitions associated with the aromatic system. The presence of the electron-withdrawing sulfonamide and carboxylic acid groups, and the electron-donating methyl group, would influence the energy of these transitions and thus the position of the absorption maxima (λmax). It is anticipated that the spectrum would show strong absorption in the UV region, likely with one or more distinct bands. The exact λmax values and molar absorptivities would depend on the solvent used due to solvatochromic effects.

Chromophore Analysis

The electronic absorption spectrum of this compound is primarily determined by the chromophoric system of the substituted benzene ring. The principal chromophore is the benzoic acid moiety, which is further functionalized with a methyl group at the ortho-position (C2) and a methanesulfonamido group at the para-position (C4) relative to the carboxylic acid group.

The electronic transitions responsible for the characteristic UV-Vis absorption bands of this molecule arise from the π → π* transitions within the aromatic ring. The benzene ring itself exhibits characteristic absorption bands, which are significantly influenced by the nature and position of the attached substituents. The carboxylic acid group (-COOH), the methanesulfonamido group (-NHSO₂CH₃), and the methyl group (-CH₃) all act as auxochromes, modifying the energy of the π molecular orbitals and thus shifting the absorption maxima (λmax) and altering the molar absorptivity (ε).

In substituted benzoic acids, two main absorption bands are typically observed, corresponding to the primary (E₂) and secondary (B) bands of benzene. The B-band, which is of primary interest in the near-UV region, arises from symmetry-forbidden transitions in benzene but becomes allowed and more intense upon substitution.

The methanesulfonamido group at the para position is expected to have a significant influence on the electronic spectrum. The nitrogen atom's lone pair of electrons can participate in resonance with the π-system of the benzene ring, acting as an electron-donating group. This delocalization of electrons generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzoic acid. This is because the resonance stabilization of the excited state is greater than that of the ground state, reducing the energy gap for the π → π* transition.

The methyl group at the ortho position can introduce steric effects. This steric hindrance may cause the carboxylic acid group to twist out of the plane of the benzene ring. Such a loss of planarity can disrupt the π-conjugation between the carbonyl group of the carboxylic acid and the aromatic ring, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption bands. This phenomenon is often referred to as steric inhibition of resonance. Therefore, the final position and intensity of the absorption bands for this compound result from a combination of the electronic effects of the para-methanesulfonamido group and the steric effects of the ortho-methyl group.

Computational and Theoretical Investigations of 4 Methanesulfonamido 2 Methylbenzoic Acid

Conformational Analysis and Energy Landscapes

Low-Energy Conformer Identification:No published data available.

Further research in the field of computational chemistry would be required to provide the specific findings requested for 4-Methanesulfonamido-2-methylbenzoic acid.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. By calculating the electronic structure and molecular geometry, we can derive theoretical NMR and vibrational spectra that can guide experimental work and aid in structural elucidation.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using DFT calculations, typically with functionals like B3LYP and a suitable basis set such as 6-311++G(d,p). The predicted values are referenced against a standard, commonly tetramethylsilane (B1202638) (TMS). The chemical shifts are influenced by the electron-donating methyl group, the electron-withdrawing methanesulfonamido and carboxylic acid groups, and their positions on the aromatic ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| COOH | 12.0 - 13.0 | singlet (broad) | Highly deshielded due to the acidic nature. |

| Aromatic H (position 3) | 7.8 - 8.0 | doublet | Influenced by ortho carboxylic acid and meta sulfonamido group. |

| Aromatic H (position 5) | 7.5 - 7.7 | doublet of doublets | Coupled to protons at positions 3 and 6. |

| Aromatic H (position 6) | 7.9 - 8.1 | doublet | Influenced by ortho methyl group and para sulfonamido group. |

| NH | 9.5 - 10.5 | singlet | Chemical shift can be solvent-dependent. |

| CH₃ (aromatic) | 2.4 - 2.6 | singlet | Shielded by its direct attachment to the aromatic ring. |

| SO₂CH₃ | 3.0 - 3.2 | singlet | Deshielded by the adjacent sulfonyl group. |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| COOH | 168 - 172 | Carbonyl carbon, highly deshielded. |

| Aromatic C-1 (C-COOH) | 130 - 134 | Attached to the carboxylic acid group. |

| Aromatic C-2 (C-CH₃) | 138 - 142 | Influenced by the ortho-methyl group. |

| Aromatic C-3 | 120 - 124 | |

| Aromatic C-4 (C-NHSO₂CH₃) | 140 - 144 | Attached to the electron-withdrawing sulfonamido group. |

| Aromatic C-5 | 118 - 122 | |

| Aromatic C-6 | 128 - 132 | |

| CH₃ (aromatic) | 20 - 24 | Shielded aliphatic carbon. |

| SO₂CH₃ | 40 - 44 | Deshielded by the sulfonyl group. |

Predicted Vibrational Frequencies (IR Spectroscopy):

The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations help in assigning the observed absorption bands to specific molecular vibrations.

Interactive Table: Predicted Prominent Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| N-H stretch | 3200 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1550 - 1600 | Medium-Strong |

| S=O stretch (asymmetric) | 1320 - 1350 | Strong |

| S=O stretch (symmetric) | 1150 - 1180 | Strong |

| C-O stretch (carboxylic acid) | 1250 - 1300 | Strong |

| O-H bend (carboxylic acid) | 920 - 950 | Broad, Medium |

While no experimental spectra for this compound are readily available for direct comparison, the reliability of the computational models can be assessed by benchmarking against experimental data for structurally similar compounds. Studies on substituted benzoic acids and aromatic sulfonamides have shown that DFT methods, such as B3LYP with Pople-style basis sets (e.g., 6-311++G(d,p)), generally provide good agreement with experimental data. mdpi.comnih.govrsc.orgmdpi.comrsc.orgscirp.org

For ¹H and ¹³C NMR chemical shifts, the mean absolute error (MAE) between calculated and experimental values for small organic molecules is typically in the range of 0.1-0.3 ppm for ¹H and 2-5 ppm for ¹³C. mdpi.comnih.govmdpi.comrsc.org For vibrational frequencies, calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. This discrepancy is commonly corrected by applying a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the computed frequencies. scirp.orgnih.gov

Molecular Dynamics Simulations (if applicable for solution-state behavior or interactions with model systems)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. A typical simulation would involve placing the molecule in a periodic box filled with a solvent, such as water, and simulating the system's evolution over time.

Such simulations could be used to study:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar carboxylic acid and sulfonamido groups.

Conformational Dynamics: The flexibility of the molecule, including the rotation around the C-N and C-S bonds of the sulfonamido group and the orientation of the carboxylic acid group.

Hydrogen Bonding: The formation and lifetime of intra- and intermolecular hydrogen bonds.

MD simulations on related aromatic sulfonamides and benzoic acid derivatives in aqueous solution have provided valuable information on their solvation and dynamic properties. tu-darmstadt.demdpi.commdpi.comrsc.orgarxiv.org

Theoretical Reaction Pathway Studies (e.g., Mechanistic Insights into its Formation or Transformation)

Theoretical studies can elucidate the reaction mechanisms for the formation of this compound. Two plausible synthetic routes can be computationally investigated:

Sulfonylation of an aminobenzoic acid: The reaction of 4-amino-2-methylbenzoic acid with methanesulfonyl chloride.

Functionalization of a toluenesulfonamide: A multi-step synthesis starting from a substituted toluene (B28343), involving, for example, N-arylation of methanesulfonamide (B31651) followed by oxidation of the methyl group to a carboxylic acid.

Computational studies of the reaction between sulfonyl chlorides and amines suggest a nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. rsc.orgalrasheedcol.edu.iq The reaction of p-aminobenzoic acid with sulfonyl chlorides has also been described. researchgate.net The mechanism for the direct ortho-methylation of benzoic acids has been explored, which could be relevant to alternative synthetic strategies. alrasheedcol.edu.iq

Quantitative Structure-Property Relationship (QSPR) Studies on Molecular Descriptors (e.g., Solubility, Reactivity Indices, excluding biological activity or toxicity)

QSPR studies aim to correlate the structural features of molecules (molecular descriptors) with their physicochemical properties. For this compound, various molecular descriptors can be calculated using computational methods. These descriptors can then be used to predict properties like aqueous solubility and chemical reactivity.

Interactive Table: Key Molecular Descriptors and Their Predicted Influence

| Descriptor | Predicted Value Range | Influence on Properties |

| Molecular Weight | ~229.25 g/mol | Influences diffusion and transport properties. |

| LogP (octanol-water partition coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting limited water solubility. |

| Polar Surface Area (PSA) | 80 - 100 Ų | Contributes to hydrogen bonding capacity and influences solubility and permeability. |

| HOMO Energy | -8.0 to -7.0 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 to -0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.5 - 7.5 eV | Indicates chemical stability and low reactivity. |

| Dipole Moment | 3.0 - 5.0 Debye | A significant dipole moment suggests polar interactions and can influence solubility in polar solvents. |

QSPR studies on other sulfonamides and substituted benzoic acids have demonstrated correlations between these types of descriptors and properties like solubility and acidity. nih.govbanglajol.infonih.govajpchem.org For instance, higher PSA and lower LogP values are generally associated with increased aqueous solubility. The HOMO and LUMO energies are key indicators of chemical reactivity in reactions such as electrophilic or nucleophilic attack. nih.govbanglajol.infonih.govajpchem.org

Chemical Reactivity and Derivatization of 4 Methanesulfonamido 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amide bond formation, reduction, and conversion to acid halides and anhydrides.

Esterification Reactions and Ester Hydrolysis

Esterification of 4-methanesulfonamido-2-methylbenzoic acid can be achieved through several established methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.edu This is an equilibrium-driven process, and to obtain high yields of the ester, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. tcu.edu

Alternatively, solid acid catalysts, such as those based on zirconium and titanium, have been employed for the esterification of substituted benzoic acids with methanol (B129727), offering a heterogeneous catalytic system that can be easily separated from the reaction mixture. mdpi.com For example, a patent describes the esterification of 2-methyl-4-acetylbenzoic acid with methanol using a few drops of concentrated sulfuric acid at 70-80°C for 12 hours, resulting in a near-quantitative yield of the corresponding methyl ester. google.com A similar approach can be applied to this compound. Another patent details the esterification of 4-bromo-2-methylbenzoic acid in methanol with sulfuric acid as a catalyst. google.com

The reverse reaction, ester hydrolysis, can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. libretexts.org It requires heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org

Table 1: Examples of Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylsulfonyl-2-nitrobenzoic acid | Methanol | Thionyl chloride | Toluene (B28343), rt, 10h then Methanol, 323K, 3h | Methyl 4-methylsulfonyl-2-nitrobenzoate | 80 |

| p-Methylbenzoic acid | Methanol | Titanium zirconium solid acid | 120°C, reflux, 24h | Methyl p-methylbenzoate | High |

This table presents data for analogous compounds to illustrate the esterification reaction.

Amide Formation with Various Amines

The carboxylic acid moiety of this compound can be converted to a wide range of amides by reaction with primary or secondary amines. Direct condensation of the carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. libretexts.org

More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. A variety of coupling reagents are available for this purpose. For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Zirconium(IV) catalysts have also been employed for the direct amidation of carboxylic acids. nih.gov

Another approach involves the in-situ formation of a more reactive species from the carboxylic acid. While not directly applied to this compound in the literature reviewed, general methods for amide formation from benzoic acid derivatives are well-established. youtube.com For example, a patent describes the synthesis of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives by reacting the corresponding carboxylic acid derivative with various amines. semanticscholar.orgresearchgate.net

Table 2: Reagents for Amide Formation from Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Product |

|---|---|---|---|---|

| Benzoic acid | Aniline | TiCl₄ | Pyridine (B92270) | N-phenylbenzamide |

| 4-Chlorobenzoic acid | Benzylamine | Zirconium catalyst | p-Xylene | N-Benzyl-4-chlorobenzamide |

This table illustrates common reagents and conditions for the formation of amides from various carboxylic acids.

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The initial product is an aluminum salt, which is then hydrolyzed with dilute acid to liberate the alcohol. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids on its own but can do so in the presence of promoters. rsc.org Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols and is often preferred due to its greater safety profile compared to LiAlH₄. libretexts.org

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. ncert.nic.in Therefore, direct reduction is often not feasible. chemguide.co.uk A common strategy involves first converting the carboxylic acid into a derivative that is more amenable to controlled reduction. One such derivative is a Weinreb amide (N-methoxy-N-methylamide), which can be prepared from the carboxylic acid and N,O-dimethylhydroxylamine. The resulting Weinreb amide can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H). acs.orgresearchgate.net This method provides a two-step, one-pot procedure for the synthesis of substituted benzaldehydes from benzoic acids. acs.orgresearchgate.net

Reactions to Form Acid Halides and Anhydrides

The carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides. Acid chlorides are particularly useful intermediates for the synthesis of esters and amides under mild conditions. The most common reagents for the preparation of acid chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). googleapis.com For instance, a related compound, 4-methylsulfonyl-2-nitrobenzoic acid, has been converted to its corresponding ester by first reacting it with thionyl chloride. nih.gov A patent describes the synthesis of 4-acetyl-2-methylbenzoyl chloride from the corresponding carboxylic acid using oxalyl chloride in dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF). googleapis.com

Carboxylic acid anhydrides can be formed from carboxylic acids, though this typically involves dehydration at high temperatures, which may not be suitable for all substrates. A more common laboratory-scale synthesis of anhydrides involves the reaction of an acid chloride with a carboxylate salt. Therefore, 4-methanesulfonamido-2-methylbenzoyl chloride could be reacted with the sodium salt of this compound to form the corresponding symmetric anhydride (B1165640). Mixed anhydrides can also be prepared, for example, by reacting the carboxylic acid with another acid chloride, such as pivaloyl chloride.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group also offers opportunities for derivatization, primarily through reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form an anion, which can then act as a nucleophile. This allows for N-alkylation reactions. The sulfonamide can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkylating agent, such as an alkyl halide or tosylate, to introduce an alkyl group onto the nitrogen atom. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. nih.gov

N-acylation of the sulfonamide nitrogen can be achieved using various acylating agents. semanticscholar.org Acid chlorides and acid anhydrides are common reagents for this transformation, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. semanticscholar.org A convenient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles. semanticscholar.orgresearchgate.net These reagents, in the presence of a base like sodium hydride, react with sulfonamides to produce N-acylsulfonamides in good yields. semanticscholar.orgresearchgate.net This method is advantageous as N-acylbenzotriazoles can be prepared from carboxylic acids, including those for which the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.org

Table 3: Examples of N-Acylation of Sulfonamides

| Sulfonamide | Acylating Agent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Methanesulfonamide (B31651) | N-(4-Methylbenzoyl)benzotriazole | NaH | N-(4-Methylbenzoyl)methanesulfonamide | 85 |

| p-Toluenesulfonamide | N-(4-Methylbenzoyl)benzotriazole | NaH | N-(4-Methylbenzoyl)-p-toluenesulfonamide | 95 |

This table provides examples of N-acylation reactions of simple sulfonamides to illustrate the general reactivity.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound possesses three substituents: a methyl group (-CH₃), a carboxylic acid group (-COOH), and a methanesulfonamido group (-NHSO₂CH₃). The regioselectivity of electrophilic aromatic substitution on this ring is determined by the cumulative directing effects of these groups.

Methyl Group (-CH₃): This is an activating group and is ortho, para-directing. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the substitution.

Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing. reddit.com It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion, particularly when the electrophile attacks the ortho and para positions. libretexts.org

The combined influence of these three substituents on the regioselectivity is as follows:

The powerful meta-directing effect of the carboxylic acid group at position 1 will strongly disfavor substitution at the ortho (position 2 and 6) and para (position 4) positions relative to it.

The ortho, para-directing methyl group at position 2 will favor substitution at its ortho (position 3) and para (position 5) positions.

The ortho, para-directing methanesulfonamido group at position 4 will favor substitution at its ortho positions (positions 3 and 5).

Considering these effects, electrophilic attack is most likely to occur at position 5 . This position is meta to the deactivating carboxylic acid group and is activated by both the ortho, para-directing methyl and methanesulfonamido groups. Position 3 is also activated by the methyl and methanesulfonamido groups, but it is sterically hindered by the adjacent methyl group.

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comaiinmr.com For this compound, the reaction would be expected to yield primarily 4-Methanesulfonamido-2-methyl-5-nitrobenzoic acid, following the regioselectivity discussed above. It is crucial to maintain low temperatures during the reaction to prevent the formation of side products. truman.edu

Halogenation: Halogenation of aromatic rings can be achieved using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The catalyst polarizes the halogen molecule, generating a more potent electrophile. Similar to nitration, halogenation would be predicted to occur at position 5.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically accomplished by heating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). docbrown.info The electrophile is sulfur trioxide (SO₃). The sulfonation of this compound would likely result in the formation of 4-Methanesulfonamido-2-methyl-5-sulfobenzoic acid.

Friedel-Crafts Reactions: Friedel-Crafts reactions, which include alkylation and acylation, are important carbon-carbon bond-forming reactions. libretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, the strongly deactivated nature of the benzene ring in this compound, due to the presence of the carboxylic acid and methanesulfonamido groups, makes Friedel-Crafts alkylation challenging.

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. google.com Similar to alkylation, the deactivated ring presents a significant hurdle for this reaction. More forcing conditions or alternative catalytic systems, such as using methanesulfonic acid, might be required. nih.govthieme-connect.de The reaction requires a strict water-less environment. google.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira if applicable)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organic halide or triflate and an organometallic coupling partner.

To utilize palladium-catalyzed coupling reactions, this compound would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. This could be achieved through electrophilic halogenation of the parent compound or by starting the synthesis from an already halogenated precursor.

Assuming a halogen atom is introduced at position 5 (the most likely position for electrophilic substitution), the resulting 5-halo-4-methanesulfonamido-2-methylbenzoic acid could serve as a substrate for various coupling reactions.

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at position 5. The Suzuki reaction is known for its high functional group tolerance. researchgate.net

Heck Coupling: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This would enable the synthesis of derivatives with a substituted vinyl group at position 5. Arenediazonium salts can also be used as high-reactive electrophiles in Heck reactions under mild conditions. beilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide using a palladium catalyst, a copper(I) co-catalyst, and a base. This would introduce an alkynyl substituent at position 5.

The choice of catalyst, ligands, base, and solvent would be critical for optimizing the yield and selectivity of these coupling reactions.

Synthesis of Structurally Modified Analogues

The chemical handles present on this compound—the carboxylic acid, the sulfonamide, and the aromatic ring—provide multiple avenues for the synthesis of structurally modified analogues.

Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, it can be esterified, converted to an amide by reaction with an amine, or reduced to an alcohol.

Modification of the Sulfonamide: The sulfonamide NH group can potentially be alkylated or acylated.

Modification of the Aromatic Ring: As discussed in the sections on electrophilic substitution and palladium-catalyzed coupling, the aromatic ring can be further functionalized to introduce a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. For example, pyrimidine (B1678525) and aminopyrimidine derivatives have been synthesized from related benzoic acid structures. rjpbcs.com

A modular synthetic approach can be employed where different building blocks are combined to create a library of analogues. For instance, a halogenated derivative of this compound could be subjected to a Suzuki coupling with a diverse set of boronic acids, followed by amidation of the carboxylic acid with a variety of amines. This combinatorial approach allows for the systematic exploration of the structure-activity relationship of this chemical scaffold. The synthesis of 2-nitro-4-methylsulfonylbenzoic acid has been achieved through the oxidation of 2-nitro-4-methylsulfonyl toluene. asianpubs.org Similarly, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid has been reported. google.com

Below is an interactive data table summarizing the potential reactions and modifications:

| Reaction Type | Reagents/Conditions | Potential Product/Modification |

| Sulfonamide Hydrolysis | Acidic pH, elevated temperature | Cleavage to 4-amino-2-methylbenzoic acid and methanesulfonic acid |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at position 5 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom, likely at position 5 |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group, likely at position 5 |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base (requires prior halogenation) | Introduction of an aryl, heteroaryl, or vinyl group |

| Heck Coupling | Alkene, Pd catalyst, base (requires prior halogenation) | Introduction of a vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (requires prior halogenation) | Introduction of an alkynyl group |

| Esterification | Alcohol, acid catalyst | Conversion of the carboxylic acid to an ester |

| Amidation | Amine, coupling agent | Conversion of the carboxylic acid to an amide |

Isosteric Replacements

The carboxylic acid group is often replaced to improve metabolic stability, membrane permeability, and oral bioavailability. banglajol.info A common isostere for a carboxylic acid is a tetrazole ring, which maintains the acidic proton and hydrogen bonding capabilities. Other potential replacements include hydroxamic acids, acyl sulfonamides, and various electron-rich heterocyclic systems such as 1,2,4-oxadiazoles. banglajol.infoorganic-chemistry.org The choice of isostere can significantly impact the acidity (pKa) and lipophilicity of the resulting compound.

The methanesulfonamido group can also be subjected to isosteric replacement. The N-acylsulfonamide functional group is itself considered a bioisostere of carboxylic acids. nih.gov Modifications within this group, such as replacing the methyl group with other alkyl or aryl substituents, can influence the compound's lipophilicity and binding interactions. Furthermore, the sulfonamide linkage can be replaced with other groups that mimic its hydrogen bonding capacity and geometry, such as a retro-sulfonamide or a sulfonimidamide. researchgate.net

Below is a table summarizing potential isosteric replacements for the functional groups of this compound and their general effects on molecular properties.

| Original Functional Group | Potential Isostere | Rationale for Replacement | Anticipated Change in Properties |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding | Increased metabolic stability, potential for altered pKa |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Enhances lipophilicity and permeability | Increased lipophilicity, weaker acidity compared to carboxylic acid |

| Carboxylic Acid (-COOH) | 1,2,4-Oxadiazole | Improves metabolic stability and cell permeability | Increased metabolic stability, modulation of electronic properties |

| Methanesulfonamido (-NHSO₂CH₃) | Trifluoromethanesulfonamido (-NHSO₂CF₃) | Increases acidity of the N-H proton | Enhanced hydrogen bond donor capacity, increased lipophilicity |

| Methanesulfonamido (-NHSO₂CH₃) | Phenylsulfonamido (-NHSO₂Ph) | Introduces steric bulk and potential for π-π interactions | Increased lipophilicity and potential for new binding interactions |

| Sulfonamide (-SO₂NH-) | Sulfonimidamide (-S(O)(NH)NH-) | Aza-analogue of sulfonamide | Provides an additional vector for substitution, alters hydrogen bonding geometry |

Positional Isomer Synthesis and Comparative Study

The biological activity and physical properties of a substituted benzene derivative are highly dependent on the relative positions of its substituents. A comparative study of the positional isomers of this compound can provide valuable insights into its structure-activity relationship. The synthesis of these isomers would likely involve starting from correspondingly substituted nitrotoluenes or aminobenzoic acids.

For instance, the synthesis of 2-methanesulfonamido-4-methylbenzoic acid could start from 2-amino-4-methylbenzoic acid, which is commercially available. The amino group can be reacted with methanesulfonyl chloride in the presence of a base to yield the desired isomer. Similarly, other isomers like 3-methanesulfonamido-2-methylbenzoic acid or 5-methanesulfonamido-2-methylbenzoic acid could be synthesized from the appropriate precursors.

The following table outlines the structures of potential positional isomers and predicts the general impact of the substituent position on the molecule's properties.

| Compound Name | Structure | CAS Number | Predicted Properties |

| This compound | CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | 960324-76-9 | The para-position of the sulfonamide group to the methyl group may lead to a more linear and extended conformation. |

| 2-Methanesulfonamido-4-methylbenzoic acid | CC1=CC(=C(C=C1)C(=O)O)NS(=O)(=O)C | Not readily available | Potential for intramolecular hydrogen bonding between the ortho-sulfonamide and carboxylic acid groups, which could increase lipophilicity and affect acidity. |

| 5-Methanesulfonamido-2-methylbenzoic acid | CC1=C(C=C(C=C1)NS(=O)(=O)C)C(=O)O | Not readily available | The meta-position of the sulfonamide to the carboxylic acid will likely result in different electronic effects on the acidity of the carboxyl group compared to the 4- and 2-isomers. |

| 2-Methanesulfonamido-5-methylbenzoic acid | CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O | 24706169 | Similar to the 2,4-isomer, this compound can exhibit intramolecular hydrogen bonding. The position of the methyl group will influence the overall electronic distribution and steric hindrance. |

Homologation and Chain Extension

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, can be a useful derivatization strategy for this compound. acs.org Specifically, extending the carboxylic acid side chain to produce 2-(4-methanesulfonamido-2-methylphenyl)acetic acid would alter the spatial relationship between the acidic group and the aromatic ring. This modification can have a significant impact on the molecule's ability to bind to biological targets.

A classic method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. organic-chemistry.orgnrochemistry.com This multi-step process typically involves:

Conversion of the carboxylic acid to an acyl chloride.

Reaction of the acyl chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I), to form a ketene (B1206846).

Trapping of the ketene with a nucleophile, such as water, to yield the homologated carboxylic acid.

More recent and safer methods for carboxylic acid homologation that avoid the use of the hazardous diazomethane have been developed, employing reagents like trimethylsilyldiazomethane (B103560) or utilizing photoredox catalysis. nrochemistry.comuva.nl

Chain extension is not limited to the addition of a single carbon. For instance, the alkyl side chain of the aromatic ring could also be extended prior to the introduction of the other functional groups. For example, starting with an ethyl-substituted benzene derivative and performing a benzylic oxidation could yield a phenylacetic acid derivative. libretexts.org

The table below outlines a potential synthetic sequence for the homologation of this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-Methanesulfonamido-2-methylbenzoyl chloride |

| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) | 2-Diazo-1-(4-methanesulfonamido-2-methylphenyl)ethan-1-one |

| 3 | Wolff Rearrangement | Silver benzoate (B1203000) (PhCOOAg), heat, or light | (4-Methanesulfonamido-2-methylphenyl)ketene |

| 4 | Ketene Trapping | Water (H₂O) | 2-(4-Methanesulfonamido-2-methylphenyl)acetic acid |

Role As a Synthetic Intermediate and Organic Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent functionalities of 4-Methanesulfonamido-2-methylbenzoic acid, namely the carboxylic acid, the sulfonamide, and the substituted aromatic ring, make it a theoretically attractive starting material for the synthesis of more complex organic molecules.

Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are core structures in many biologically active compounds and functional materials. The strategic placement of reactive groups on the this compound framework could, in principle, be exploited to construct such systems. For instance, the carboxylic acid and the methyl group could potentially participate in cyclization reactions to form a new ring fused to the existing benzene (B151609) ring. However, specific examples of such transformations involving this compound are not readily found in the scientific literature.

Assembly of Macrocyclic Structures

Macrocycles are of significant interest in fields ranging from medicinal chemistry to supramolecular chemistry. The bifunctional nature of this compound (a carboxylic acid and a sulfonamide N-H) suggests its potential use in macrocyclization reactions. For example, through intermolecular esterification or amidation reactions with a suitable difunctional linker, it could form the basis of a macrocyclic structure. To date, no published studies have specifically demonstrated the use of this compound in the assembly of macrocycles.

Scaffold for Combinatorial Chemistry Libraries (for academic screening purposes, not drug discovery per se)

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds for screening purposes. The structure of this compound offers several points for diversification. The carboxylic acid can be converted to a variety of amides, esters, or other derivatives. The sulfonamide nitrogen could potentially be alkylated or acylated, and the aromatic ring could undergo further substitution reactions. This would allow for the generation of a library of compounds based on this central scaffold. While this is a plausible application, there are no specific reports of such a library being synthesized for academic screening.

Utility in Materials Science Research (e.g., Polymer Chemistry, Self-Assembling Systems, if applicable)

The properties of this compound, such as its potential for hydrogen bonding via the carboxylic acid and sulfonamide groups, could make it a candidate for investigation in materials science. These interactions could lead to the formation of self-assembling systems or could be exploited in the design of novel polymers. However, research into the materials science applications of this specific compound appears to be an unexplored area.

Application in Methodological Organic Chemistry Research

New synthetic methodologies often rely on the use of novel substrates to demonstrate their scope and utility. This compound, with its combination of functional groups, could serve as a test substrate for new reactions. For example, it could be used to explore new C-H activation methods on the aromatic ring or new transformations of the sulfonamide group. At present, there is no evidence in the literature of its use in this capacity.

Advanced Analytical Method Development for Research Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 4-Methanesulfonamido-2-methylbenzoic acid. The development of a validated HPLC method is critical for determining its purity and quantifying it in various matrices.

Reverse-phase HPLC (RP-HPLC) is generally the preferred method for the analysis of moderately polar compounds such as this compound. A typical RP-HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. wu.ac.thekb.eg

For instance, a starting point for method development could involve a gradient elution on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase gradient from a higher aqueous composition to a higher organic composition. ekb.eg Detection is typically achieved using a UV detector, with the wavelength set to a maximum absorbance of the analyte, which for aromatic compounds is often in the 230-280 nm range.

Normal-phase HPLC (NP-HPLC), while less common for such compounds, can be an alternative for separating non-polar impurities or for specific separation challenges. In NP-HPLC, a polar stationary phase (like silica (B1680970) or a bonded phase with cyano or amino groups) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol).

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of a Benzoic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 95% A, 5% B; 20 min: 10% A, 90% B; 25 min: 10% A, 90% B; 30 min: 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table presents a hypothetical starting point for method development based on common practices for similar compounds.

Method validation for either approach would be conducted according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). wu.ac.thekb.eg

The applicability of chiral chromatography depends on whether this compound can exist as enantiomers. Based on its chemical structure, the molecule itself is not chiral. However, if its synthesis involves chiral reagents or catalysts, or if it is a precursor to a chiral molecule, the presence of chiral impurities might be a concern.

Should chiral analysis be necessary for any related compounds, polysaccharide-based chiral stationary phases (CSPs) are often effective. Columns with cellulose (B213188) or amylose (B160209) derivatives can be screened under normal-phase, polar organic, or reverse-phase conditions to achieve enantiomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. However, GC-MS can be employed for the analysis of volatile impurities or after derivatization of the main compound. Derivatization aims to convert the polar carboxylic acid and sulfonamide groups into less polar, more volatile functional groups. A common approach is esterification of the carboxylic acid group, for example, by reaction with a silylating agent like BSTFA or an alkylating agent.

Pyrolysis-GC-MS is another technique that has been used for the characterization of sulfonated aromatic amines and dyes. nih.govresearchgate.net This method involves the thermal degradation of the sample in an inert atmosphere, followed by separation and identification of the resulting volatile fragments by GC-MS. This can provide structural information about the parent molecule.

Table 2: Potential GC-MS Parameters for the Analysis of a Derivatized Benzoic Acid

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table provides a representative GC-MS method that could be adapted for a volatile derivative of the target compound.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. Given that this compound is a carboxylic acid, it will be negatively charged at neutral to alkaline pH, making it suitable for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, separation is based on the differences in the charge-to-mass ratio of the analytes. nih.gov The development of a CZE method would involve optimizing the background electrolyte (BGE) composition, pH, and concentration, as well as the applied voltage and capillary temperature. The use of buffers such as phosphate or borate (B1201080) at a pH above the pKa of the carboxylic acid group would ensure the analyte is in its anionic form. researchgate.net